1-Acetyl-5-bromoindoline

Description

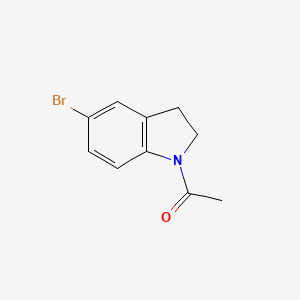

1-Acetyl-5-bromoindoline (CAS: 22190-38-1) is a brominated indoline derivative with the molecular formula C₁₀H₁₀BrNO (MW: 240.10 g/mol). It is characterized by an acetyl group at the 1-position and a bromine atom at the 5-position of the indoline scaffold. The compound is typically a white to off-white crystalline solid with a melting point of 121°C (softening observed at higher temperatures in some batches) . It is commercially available from suppliers such as Thermo Scientific, TCI Chemicals, and Shanghai Aladdin Biochemical Technology, with purities ≥98% (GC) and storage recommendations at -20°C under argon to prevent degradation .

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives targeting bacterial enzymes like DapE . Its electron-withdrawing acetyl group and bromine substituent influence its reactivity and physical properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKQAIXOTCPWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352258 | |

| Record name | 1-Acetyl-5-bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-38-1 | |

| Record name | 1-Acetyl-5-bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Acetyl-5-bromoindoline can be synthesized through several methods:

-

Acetylation and Bromination

Step 1: Indoline is subjected to acetylation using an acetylation reagent such as acetyl chloride in the presence of a base like triethylamine to produce N-acetylindoline.

-

Industrial Production

- The industrial production of this compound follows similar steps but often employs optimized reaction conditions and catalysts to enhance yield and purity. The process typically involves low-temperature, low-pressure liquid-phase hydrogenation of indole to obtain indoline, followed by acetylation and bromination .

Chemical Reactions Analysis

1-Acetyl-5-bromoindoline undergoes various chemical reactions, including:

-

Substitution Reactions

- The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

-

Oxidation and Reduction

- The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents like lithium aluminum hydride.

-

Acetyl Group Reactions

Scientific Research Applications

1-Acetyl-5-bromoindoline has several applications in scientific research:

-

Organic Synthesis

- It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- This compound is used in the development of potential therapeutic agents, particularly in the synthesis of indole-based drugs with anticancer, antiviral, and anti-inflammatory properties.

-

Material Science

Mechanism of Action

The mechanism of action of 1-acetyl-5-bromoindoline depends on its specific application:

-

Biological Activity

- In medicinal chemistry, the compound may interact with various biological targets, including enzymes and receptors, through its indoline and bromine moieties. These interactions can modulate biological pathways, leading to therapeutic effects.

-

Chemical Reactivity

- The acetyl and bromine groups influence the compound’s reactivity, enabling it to participate in various chemical transformations. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acetyl group can undergo hydrolysis or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives of 1-Acetyl-5-bromoindoline

Several sulfonamide derivatives of this compound have been synthesized (Table 1) :

| Compound | Substituent | Melting Point (°C) | Key Properties |

|---|---|---|---|

| This compound (Parent) | - | 121 | White solid; stable under inert storage; electron-withdrawing acetyl group. |

| 4 | N-Isopentyl sulfonamide | 190–191 | Yellow solid; moderate solubility in DMSO; used in DapE inhibition studies. |

| 9a | N-Isobutyl sulfonamide | 215 (softening) | Higher melting point due to increased hydrogen bonding; slower reaction kinetics. |

| 9b | N-Cyclohexyl sulfonamide | 226–228 | White crystalline solid; enhanced steric bulk impacts enzyme binding affinity. |

| 9c | N-Benzyl sulfonamide | 205–208 | Yellow solid; aromatic substituent may enhance π-π interactions in proteins. |

Key Findings :

Halogenated Indolines with Varying Substituents

5-Bromoindoline (CAS: 22190-33-6)

- Structure : Lacks the acetyl group at the 1-position.

- Properties : Lower molecular weight (MW: 198.05 g/mol) and melting point (~90°C) compared to this compound.

- Reactivity : The absence of the electron-withdrawing acetyl group enhances susceptibility to oxidation and electrophilic substitution reactions .

5-Bromo-1-methyl-2-oxoindoline (CAS: 20870-90-0)

Amino-Substituted Derivatives

1-Acetyl-5-amino-7-bromoindoline (CAS: 858193-23-4)

- Structure: Features an amino group at the 5-position and bromine at the 7-position.

- Reactivity: The electron-donating amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination) .

1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS: 133433-62-2)

- Structure: Amino group at the 7-position and bromine at the 5-position.

- Applications: Potential use in fluorescent probes due to the amino group’s ability to form conjugated systems .

Electron-Withdrawing Group Comparisons

1-Acetyl-5-nitroindoline (CAS: 33632-27-8)

- Structure : Nitro group at the 5-position instead of bromine.

- Reactivity: The strong electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, reducing reactivity in oxidation reactions (e.g., photocatalytic dehydrogenation yields <20%) .

1-Acetyl-5-bromoindole (CAS: 33632-27-8)

- Structure : Fully aromatic indole core (vs. dihydroindoline in this compound).

- Properties: Increased aromaticity leads to higher stability but reduced solubility in non-polar solvents .

Reactivity and Functional Group Effects

Oxidation Resistance

This compound exhibits poor reactivity in photocatalytic aerobic dehydrogenation due to the electron-withdrawing acetyl group, which destabilizes radical cation intermediates during oxidation . In contrast, indolines without acetyl groups (e.g., 5-bromoindoline) undergo efficient dehydrogenation to indoles under similar conditions.

Enzyme Inhibition

Sulfonamide derivatives of this compound show enhanced inhibitory activity against DapE compared to the parent compound. For example, 9b (N-cyclohexyl sulfonamide) demonstrated IC₅₀ values in the nanomolar range, likely due to improved hydrophobic interactions with the enzyme’s active site .

Commercial and Practical Considerations

- Availability : this compound is widely available (≥98% purity) from suppliers like TCI Chemicals (5g: $103.70; 25g: $306.95) , whereas specialized derivatives (e.g., sulfonamides) are custom-synthesized.

- Stability : Requires argon atmosphere and low-temperature storage to prevent decomposition, unlike more stable analogs like 5-bromoindoline .

Biological Activity

1-Acetyl-5-bromoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8BrN

- Molecular Weight : 224.08 g/mol

The compound features an indoline core with an acetyl group at the 1-position and a bromine atom at the 5-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other chemical transformations.

Key Biological Targets

- Enzyme Inhibition : Studies indicate that this compound can inhibit bacterial enzymes, particularly those involved in cell wall biosynthesis. For instance, it has been evaluated as an inhibitor of DapE (N-succinyl-l,l-diaminopimelic acid desuccinylase), a target in antibiotic development .

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogenic bacteria, enhancing the efficacy of existing antibiotics when used in combination therapies .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that allow for modifications to create various derivatives. The general synthetic route includes:

- Starting Materials : Indole derivatives and brominated acetic acid.

- Reactions : The synthesis involves acetylation followed by bromination at the 5-position.

Biological Activity Summary

Case Studies

- Inhibition of Bacterial Enzymes : A study demonstrated that this compound inhibited DapE with varying potency based on structural modifications. The introduction of different halogen substituents (e.g., chlorine vs. bromine) significantly affected inhibitory activity, with chloro derivatives showing enhanced potency .

- Combination Therapy : Research has indicated that when used in conjunction with traditional antibiotics, this compound can enhance bacterial sensitivity, making it a valuable candidate for developing new antimicrobial strategies .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the indoline ring could lead to compounds with improved biological profiles, underscoring the importance of structural diversity in optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.